molecular formula C17H25BrN2O3S B1227514 5-bromo-1-(1-oxopropyl)-N,N-dipropyl-2,3-dihydroindole-7-sulfonamide

5-bromo-1-(1-oxopropyl)-N,N-dipropyl-2,3-dihydroindole-7-sulfonamide

Cat. No. B1227514
M. Wt: 417.4 g/mol
InChI Key: HGPMNDUVXYWELC-UHFFFAOYSA-N
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Description

5-bromo-1-(1-oxopropyl)-N,N-dipropyl-2,3-dihydroindole-7-sulfonamide is a member of indoles.

Scientific Research Applications

Catalytic and Synthetic Applications

  • Catalytic Synthesis : N-bromo sulfonamide derivatives, closely related to 5-bromo-1-(1-oxopropyl)-N,N-dipropyl-2,3-dihydroindole-7-sulfonamide, have been employed as efficient catalysts in the synthesis of various heterocyclic compounds. For example, N,2-dibromo-6-chloro-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine-7-sulfonamide 1,1-dioxide was used in the synthesis of 4,4′-(arylmethylene)-bis(3-methyl-1-phenyl-1H-pyrazol-5-ol)s through a pseudo five-component condensation reaction, and for the synthesis of 9-aryl-1,8-dioxo-octahydroxanthenes (Khazaei et al., 2014; Khazaei et al., 2016).

Structural Analysis and Tautomerism Studies

  • Sulfonamide-Sulfonimide Tautomerism : Research has been conducted on the structural analysis and tautomerism of sulfonamide derivatives similar to 5-bromo-1-(1-oxopropyl)-N,N-dipropyl-2,3-dihydroindole-7-sulfonamide. For instance, studies on 1,2,4-triazine-containing sulfonamide derivatives revealed their tautomeric forms and provided insight into their behavior in different solvents, emphasizing the prevalence of the sulfonamide form and its potential shift to sulfonimide with increasing solvent polarity (Branowska et al., 2022).

Synthetic Transformations

  • Synthesis of Heterocyclic Compounds : Sulfonamide derivatives, structurally related to the compound of interest, have been utilized in the synthesis of a variety of heterocyclic compounds. These compounds were achieved through reactions involving sulfur ylides, N-(2-bromomethylphenyl)benzenesulfonamides, and heterocumulenes, showcasing the versatility of such sulfonamide derivatives in organic synthesis (Cremonesi et al., 2005; Hasegawa et al., 1978).

properties

Product Name

5-bromo-1-(1-oxopropyl)-N,N-dipropyl-2,3-dihydroindole-7-sulfonamide

Molecular Formula

C17H25BrN2O3S

Molecular Weight

417.4 g/mol

IUPAC Name

5-bromo-1-propanoyl-N,N-dipropyl-2,3-dihydroindole-7-sulfonamide

InChI

InChI=1S/C17H25BrN2O3S/c1-4-8-19(9-5-2)24(22,23)15-12-14(18)11-13-7-10-20(17(13)15)16(21)6-3/h11-12H,4-10H2,1-3H3

InChI Key

HGPMNDUVXYWELC-UHFFFAOYSA-N

Canonical SMILES

CCCN(CCC)S(=O)(=O)C1=CC(=CC2=C1N(CC2)C(=O)CC)Br

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-bromo-1-(1-oxopropyl)-N,N-dipropyl-2,3-dihydroindole-7-sulfonamide
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5-bromo-1-(1-oxopropyl)-N,N-dipropyl-2,3-dihydroindole-7-sulfonamide
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5-bromo-1-(1-oxopropyl)-N,N-dipropyl-2,3-dihydroindole-7-sulfonamide
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5-bromo-1-(1-oxopropyl)-N,N-dipropyl-2,3-dihydroindole-7-sulfonamide
Reactant of Route 6
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